2-sec-Butyl-3-methoxypyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

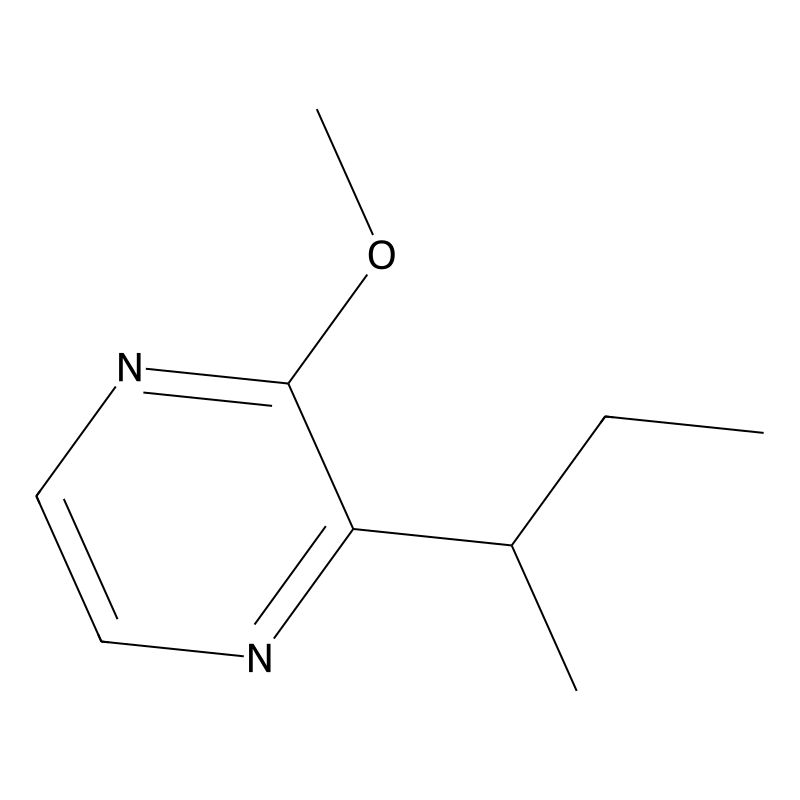

2-sec-Butyl-3-methoxypyrazine is an organic compound with the molecular formula and a molecular weight of approximately 166.22 g/mol. It belongs to the class of methoxypyrazines, which are aromatic compounds characterized by their distinctive odor and flavor profiles. This particular compound is known for its presence in various natural sources, including certain species of ladybugs, where it may serve ecological functions such as defense or signaling .

The structure of 2-sec-butyl-3-methoxypyrazine features a pyrazine ring substituted with a methoxy group at the third position and a sec-butyl group at the second position. This configuration contributes to its unique sensory properties, making it of interest in both food science and chemical research.

Occurrence and Formation:

- -sec-Butyl-3-methoxypyrazine (2-SBMP) is a naturally occurring compound found in various plants and microorganisms.

- It has been identified in Vitis vinifera grapes, specifically the Cabernet Sauvignon variety, contributing to its characteristic aroma profile [].

- Additionally, 2-SBMP is reported to be a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in wine and beer fermentation [].

Research on Sensory Characteristics:

- Studies have explored the role of 2-SBMP in the aroma and flavor of various food products.

- It is described as possessing earthy and bell pepper-like aromas [, ].

- Research suggests that 2-SBMP can contribute to the overall sensory profile of certain cheeses, such as Farmstead Cheddar, and influence consumer perception [].

Other Areas of Research:

- Ongoing scientific research into 2-SBMP is exploring its potential applications in various fields:

- Flavor science: Understanding the role of 2-SBMP in food flavor perception and potentially using it as a flavoring agent.

- Agricultural science: Investigating the factors influencing 2-SBMP production in grapes and other crops.

- Microbial physiology: Studying the metabolic pathways involved in 2-SBMP production by S. cerevisiae and other microorganisms.

The synthesis of 2-sec-butyl-3-methoxypyrazine typically involves several key reactions:

- Formation of the Pyrazine Ring: The initial step often involves the condensation of appropriate precursors, such as amino acids or other nitrogen-containing compounds, leading to the formation of the pyrazine framework.

- Methylation: A subsequent methylation step introduces the methoxy group. This can be achieved through various methods, including using methylating agents like dimethyl sulfate under controlled conditions .

- Purification: After synthesis, purification techniques such as thin-layer chromatography are employed to isolate the desired product from by-products and unreacted materials .

2-sec-Butyl-3-methoxypyrazine exhibits notable biological activities, primarily related to its sensory properties. It has been identified as a compound that contributes to the aroma of certain foods and beverages, particularly in wines and some plant species. Its presence can influence flavor perception significantly.

Research indicates that this compound may also have ecological roles in insect behavior, acting as a deterrent against predators due to its strong odor . Additionally, studies suggest potential antimicrobial properties, although more research is needed to fully understand these effects.

Various synthesis methods have been developed for 2-sec-butyl-3-methoxypyrazine:

- From Amino Acids: One effective method involves starting from amino acids such as L-valine or L-isoleucine. The process typically includes multiple steps: formation of a hydroxypyrazine intermediate followed by methylation to yield the final product .

- Novel Techniques: Recent advancements include using resin-based methods for methylation, which can enhance yields and simplify purification processes. For instance, using Ambersep 900 hydroxide as a mild base allows for effective trapping and subsequent methylation of intermediates .

- Optimization Studies: Various experiments have been conducted to optimize reaction conditions, such as reagent ratios and reaction times, leading to improved yields in laboratory settings .

The applications of 2-sec-butyl-3-methoxypyrazine are diverse:

- Flavoring Agent: It is commonly used in the food industry as a flavoring agent due to its characteristic aroma.

- Fragrance Industry: The compound's pleasant scent makes it suitable for use in perfumes and scented products.

- Research Tool: In scientific studies, it serves as a model compound for investigating pyrazine chemistry and sensory biology .

Several compounds share structural similarities with 2-sec-butyl-3-methoxypyrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Isobutyl-3-methoxypyrazine | Similar pyrazine structure with isobutyl group | More potent aroma; often associated with specific wines |

| 2-Methyl-3-methoxypyrazine | Contains a methyl group instead of sec-butyl | Generally milder aroma; used in different flavor contexts |

| 2-Ethyl-3-methoxypyrazine | Ethyl substitution at the second position | Distinct floral notes; less common than sec-butyl variant |

The distinct sec-butyl group in 2-sec-butyl-3-methoxypyrazine contributes to its unique sensory profile compared to these similar compounds. Its specific aroma characteristics make it particularly valuable in culinary applications and flavor science.

Methoxypyrazines represent a distinctive class of heterocyclic aromatic organic compounds characterized by a pyrazine ring substituted with methoxy groups (-OCH3). The pyrazine core is a six-membered heterocycle with nitrogen atoms at positions 1 and 4, creating a rigid plane similar to benzene but with altered electronic properties. In methoxypyrazines, these nitrogen-containing rings are typically substituted with a methoxy group at position 2, with various alkyl groups at other positions determining the specific compound identity.

2-sec-Butyl-3-methoxypyrazine specifically belongs to the 3-alkyl-2-methoxypyrazines (MPs) group, featuring a sec-butyl group at the C-3 position and a methoxy group at the C-2 position. This structural arrangement produces its characteristic sensory properties and biological activities. Other significant members of this class include 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), which differ primarily in the alkyl substituent at the C-3 position.

The significance of SBMP in natural systems is multifaceted:

In plants, particularly grapevines, SBMP accumulates early in fruit development and declines sharply at veraison (the onset of ripening). This pattern aligns with a defensive function, deterring frugivores from consuming unripe fruit with immature seeds.

In insects such as the wood tiger moth (Arctia plantaginis), SBMP serves as a critical defensive chemical against predators, particularly birds. These moths synthesize SBMP de novo and secrete it as reflex blood when attacked by predators.

In food systems, SBMP significantly impacts product quality and consumer perception, contributing to characteristic earthy and bell pepper flavors in certain cheeses and herbaceous notes in wines.

Perhaps most remarkably, methoxypyrazines achieve these effects at extremely low concentrations, with detection thresholds typically near 2 parts per trillion (1 ng/L). This extraordinary potency makes them among the most powerful odorants known.

Historical Context of 2-sec-Butyl-3-methoxypyrazine Research

The scientific investigation of methoxypyrazines began in earnest during the 1970s, when researchers first began exploring their biosynthetic pathways. Early work by Murray et al. proposed an initial biosynthetic pathway for related methoxypyrazines starting from amino acid precursors, though some aspects of this model were later questioned due to insufficient evidence for certain intermediate compounds.

The understanding of methoxypyrazine formation in plants developed more gradually, with significant breakthroughs occurring in the early 2000s. A notable advance came in 2003 when Roujou de Boubée demonstrated that adding leucine to growth media could promote IBMP biosynthesis in undifferentiated callus of Cabernet Sauvignon grapes. This finding provided important insights into the precursors of these compounds and established a stronger connection between amino acid metabolism and methoxypyrazine production.

More recent research has employed sophisticated analytical techniques to investigate the stereochemical aspects of methoxypyrazines. Studies utilizing heart-cut multidimensional gas chromatography (H/C MDGC) and comprehensive two-dimensional gas chromatography (GC × GC) have revealed that only the (S)-SBMP enantiomer is detected in vegetables, lady beetles, and Vitis vinifera species. This stereochemical consistency across diverse taxonomic groups supports the hypothesis that natural amino acids serve as starting materials for alkyl-methoxypyrazine biosynthesis.

In wine science, research into methoxypyrazines has been particularly active, driven by their significant impact on wine quality. Studies have investigated methods to manage methoxypyrazine levels through both viticultural practices and oenological interventions, reflecting the growing understanding of these compounds and their practical importance in commercial contexts.

Evolutionary Perspectives on Methoxypyrazine Development

The evolutionary development of methoxypyrazines across different organisms provides fascinating insights into chemical ecology and adaptive strategies. In plants, particularly grapevines, the temporal pattern of methoxypyrazine accumulation strongly suggests an evolved defense mechanism. These compounds reach their highest concentration in grape berries before veraison and then decline significantly during ripening. This pattern aligns perfectly with seed development, suggesting that methoxypyrazines may have evolved to deter consumption of unripe fruit, thus protecting immature seeds from predation until they become viable.

In insects, methoxypyrazines appear to have evolved as sophisticated defensive compounds against predators. The wood tiger moth (Arctia plantaginis) synthesizes SBMP and IBMP de novo and releases these compounds when threatened. Remarkably, research has revealed geographic variation in the chemical defense of these moths, with populations exposed to higher predation pressure (in Scotland and Georgia) developing stronger chemical defenses than those in areas with lower predation pressure (Estonia and Finland). This pattern provides compelling evidence of localized adaptation to specific predation regimes, highlighting the role of natural selection in shaping methoxypyrazine production.

The evolutionary dynamics of methoxypyrazines are further complicated by their synergistic effects on predators. When tested individually, SBMP alone was found to be a more effective deterrent against bird predators than IBMP alone. However, when combined, these compounds showed a non-additive, synergistic effect on predator behavior. This finding suggests that the co-evolution of multiple defensive compounds may enhance overall protection beyond what might be expected from individual components, potentially explaining why organisms often produce complex mixtures of defensive chemicals rather than single compounds.

The consistent presence of only the (S)-enantiomer of SBMP across various plants and insects reinforces the hypothesis that natural amino acids serve as the starting materials for alkyl-methoxypyrazine biosynthesis. This stereochemical consistency across diverse taxonomic groups suggests a conserved biosynthetic pathway with deep evolutionary roots, potentially dating back to early stages of plant-herbivore coevolution.

De novo Synthesis in Organisms

Experimental Confirmation in Moths and Insects

The wood tiger moth (Arctia plantaginis) serves as a model for studying de novo SBMP biosynthesis. Larvae raised on an artificial diet devoid of pyrazine precursors still produced 2-sec-butyl-3-methoxypyrazine and 2-isobutyl-3-methoxypyrazine, confirming endogenous synthesis [1]. This contrasts with sequestration mechanisms in other insects, where dietary intake of plant-derived alkaloids is required. The moths’ defensive secretions contain these compounds at concentrations sufficient to deter avian predators, with biosynthesis peaking during the larval stage [1].

Precursor Utilization Pathways

SBMP biosynthesis likely originates from branched-chain amino acids (e.g., valine, leucine) and α-dicarbonyl compounds. In insects, the condensation of these precursors forms 2-hydroxy-3-sec-butylpyrazine (HSBP), which undergoes O-methylation. Grapevine studies suggest analogous pathways, where 2-hydroxy-3-isobutylpyrazine (IBHP) is methylated to form 3-isobutyl-2-methoxypyrazine (IBMP) [2] [4]. The absence of dietary dependency in moths implies enzymatic machinery for both precursor assembly and methylation [1].

Table 1: Precursors and Enzymatic Steps in SBMP Biosynthesis

| Organism | Precursors | Intermediate | Methyltransferase Involved |

|---|---|---|---|

| A. plantaginis | Valine, α-dicarbonyls | HSBP | Undetermined OMT |

| Vitis vinifera | Leucine, α-dicarbonyls | IBHP | VvOMT3 |

O-methyltransferase Gene Involvement

VvOMT Gene Family in Grapevines

The VvOMT gene family in grapevines includes four members (VvOMT1–4), with VvOMT3 being pivotal for SBMP-related methoxypyrazine synthesis [3] [4]. Structural analyses reveal that VvOMT3’s active site accommodates IBHP through residues His-272 and Met-182, enabling efficient methylation [5]. VvOMT4 shows lower specificity, while VvOMT1 and VvOMT2 exhibit minimal activity toward hydroxypyrazines [5]. Gene silencing experiments in Cabernet Sauvignon confirmed a 70% reduction in IBMP levels when VvOMT3 expression was suppressed [4].

Differential Expression Patterns

VvOMT3 expression in grapevines is light-sensitive and temporally regulated. Canopy shading increases transcript levels by 3-fold, correlating with higher IBMP concentrations [2]. In contrast, Pinot Noir lacks VvOMT3 expression, explaining its low methoxypyrazine content [3]. Insects, while lacking orthologs of VvOMT3, likely possess analogous methyltransferases, though these remain uncharacterized [1].

Metabolic Interfaces with Photorespiration

Photorespiration influences SBMP biosynthesis indirectly via S-adenosyl methionine (SAM) availability, the methyl donor for OMT reactions. In plants, photorespiratory glycine decarboxylase activity modulates SAM pools by regulating one-carbon metabolism [6]. Under high-light conditions, increased photorespiration may deplete SAM, reducing SBMP synthesis—a hypothesis supported by lower IBMP levels in sun-exposed grape clusters [2] [6]. Insects, lacking photorespiration, likely rely on glycolysis-linked SAM production, ensuring consistent methylation capacity [1].

Comparative Biosynthesis Across Species

Aposematic Species Applications

Two-sec-butyl-three-methoxypyrazine serves as a critical component in the chemical defense arsenal of aposematic species, particularly those that employ warning coloration to signal their unprofitability to potential predators. The compound has been most extensively studied in the wood tiger moth (Arctia plantaginis), where it functions as a primary defensive compound synthesized de novo rather than sequestered from dietary sources [1] [2]. This methoxypyrazine is produced in specialized prothoracic glands and released as a defensive fluid when the moth encounters predatory threats.

The aposematic function of two-sec-butyl-three-methoxypyrazine extends beyond simple chemical deterrence, serving as a multimodal warning signal that operates in conjunction with visual warning coloration. Research has demonstrated that this compound plays a crucial role in predator learning and avoidance behavior, with its distinctive odor facilitating the association between warning signals and unpalatability [3] [4]. The compound's effectiveness as an aposematic signal is particularly pronounced in naive predators, which show innate aversion responses even without prior experience with the chemical [5].

Wood Tiger Moth (Arctia plantaginis) Defense System

The wood tiger moth represents the most comprehensively studied example of two-sec-butyl-three-methoxypyrazine utilization in natural defense systems. This species produces the compound through de novo synthesis, as confirmed by controlled experiments using artificial diets that lack pyrazine precursors [1] [2]. The moths maintain two distinct types of defensive secretions: neck fluids containing high concentrations of methoxypyrazines, and abdominal fluids with different chemical compositions targeting different predator types [6] [5].

The defensive system exhibits remarkable target specificity, with neck fluids containing two-sec-butyl-three-methoxypyrazine proving highly effective against avian predators while showing no deterrent effect against invertebrate predators such as ants [6] [5]. This specificity reflects an evolutionary adaptation to the diverse predator communities encountered by wood tiger moths, with different chemical defenses tailored to different predator sensory systems and physiological tolerances. The compound is released through compression of the prothoracic glands, typically occurring when birds attack the head region of the moth [5].

Field studies have revealed that the effectiveness of the wood tiger moth defense system correlates with local predation pressure, with populations in high-predation environments producing stronger chemical defenses than those in low-predation areas [3]. The moths can produce between 0.5 and 2 microliters of defensive fluid, with concentrations of two-sec-butyl-three-methoxypyrazine varying based on genetic and environmental factors [3].

Predator Aversion Responses

The predator aversion responses elicited by two-sec-butyl-three-methoxypyrazine demonstrate clear taxonomic specificity, with avian predators showing strong deterrent reactions while invertebrate predators remain largely unaffected [6] [5]. Bird predators exposed to the compound exhibit characteristic behavioral responses including delayed approach times, reduced consumption rates, increased beak wiping behaviors, and elevated drinking activity following exposure [3] [4]. These responses indicate both immediate aversion and post-consumption discomfort, contributing to the compound's effectiveness as a learning signal.

The concentration-dependent nature of predator aversion responses reveals optimal effectiveness ranges that correspond to natural production levels in wood tiger moths. Research has demonstrated that two-sec-butyl-three-methoxypyrazine maintains effectiveness across a range of concentrations typically found in moth defensive secretions, with higher concentrations generally producing stronger deterrent effects [3]. This dose-response relationship supports the evolutionary optimization of chemical defense investment relative to predation pressure.

Comparative studies with different predator species have revealed that the compound's effectiveness varies not only between taxonomic groups but also within avian predators based on their foraging strategies and sensory capabilities [4]. Juvenile birds often show stronger aversion responses than adults, suggesting that experience and learned tolerance may influence the compound's effectiveness over time [4]. The compound's ability to facilitate predator learning has been demonstrated through experiments showing that birds quickly develop avoidance behaviors when the chemical signal is paired with visual warning cues.

Synergistic Defensive Interactions

Combination Effects with IBMP

The interaction between two-sec-butyl-three-methoxypyrazine and two-isobutyl-three-methoxypyrazine (IBMP) represents a sophisticated example of synergistic chemical defense in nature. These compounds are co-produced by wood tiger moths and work together to create defensive effects that exceed the sum of their individual contributions [3]. When presented in combination to predators, the two methoxypyrazines produce nonadditive effects on predator behavior, with the mixture influencing a broader range of behavioral responses than either compound alone.

The synergistic relationship between these compounds has been demonstrated through controlled feeding experiments with bird predators, where fifty-fifty mixtures of the two methoxypyrazines produced stronger deterrent effects than predicted by their individual activities [3]. This combination effect manifests in multiple behavioral parameters, including reduced consumption rates, increased avoidance behaviors, and enhanced post-consumption aversion responses. The synergy appears to involve both sensory interactions at the receptor level and behavioral summation of multiple aversive stimuli.

The evolutionary significance of this combination effect suggests that natural selection has favored the co-production of these compounds despite the metabolic costs involved in synthesizing multiple defensive chemicals. The synergistic interaction allows moths to achieve maximum deterrent effectiveness while potentially reducing the total quantity of defensive compounds required, representing an efficient allocation of defensive resources [3].

Nonadditive Predator Response Patterns

The nonadditive nature of predator responses to combined methoxypyrazines challenges simple models of chemical defense effectiveness based on individual compound activities. Research has revealed that the combined effects of two-sec-butyl-three-methoxypyrazine and IBMP cannot be predicted from their separate behavioral impacts, with the mixture producing response patterns that differ qualitatively from either compound alone [3]. This nonadditive response pattern includes enhanced aversion behaviors, modified approach latencies, and altered consumption patterns that suggest complex interactions within predator sensory and behavioral systems.

The nonadditive effects appear to involve both synergistic enhancement of certain responses and antagonistic interactions in others, creating a complex pattern of behavioral modification that maximizes overall deterrent effectiveness [3]. For example, while individual compounds may primarily affect either approach behavior or consumption behavior, the combination influences both stages of predator-prey interaction, creating multiple barriers to successful predation.

These nonadditive patterns have important implications for understanding the evolution of chemical defense cocktails in aposematic species. The complexity of predator responses to compound mixtures suggests that natural selection operates on the entire chemical profile rather than individual compounds, favoring combinations that produce optimal deterrent effects across multiple predator behavioral systems [3].

Concentration-Dependent Efficacy

The concentration-dependent efficacy of two-sec-butyl-three-methoxypyrazine reveals complex dose-response relationships that differ significantly from simple linear models. While the compound generally shows increased effectiveness at higher concentrations, the relationship is not uniformly positive across all behavioral parameters [3]. At optimal concentrations corresponding to natural production levels, the compound achieves maximum deterrent effectiveness, but extremely high concentrations may produce different qualitative effects that could potentially reduce overall defensive benefits.

The concentration-dependent effects interact with the presence of IBMP in ways that modify the optimal concentration ranges for both compounds. When two-sec-butyl-three-methoxypyrazine is present at high concentrations, the addition of IBMP may have reduced synergistic effects, while at lower concentrations, the combination effects are maximized [3]. This concentration-dependent synergy suggests that moths must balance the production of multiple defensive compounds to achieve optimal deterrent effectiveness.

The implications of concentration-dependent efficacy extend to understanding how environmental and genetic factors influence defensive effectiveness in natural populations. Variations in compound production due to resource availability, genetic differences, or environmental stress can significantly impact the overall effectiveness of the chemical defense system, potentially influencing survival and reproductive success in different ecological contexts [3].

Geographic Variation in Defensive Chemistry

Population-Level Differences

Geographic variation in two-sec-butyl-three-methoxypyrazine production reveals significant population-level differences that correlate with local ecological conditions and predation pressure. Studies across multiple populations of wood tiger moths have documented substantial variation in both the quantity and quality of methoxypyrazine production, with some populations producing significantly stronger chemical defenses than others [3]. These differences manifest in multiple parameters including total compound concentrations, relative ratios of different methoxypyrazines, and overall defensive fluid production.

Population-level differences in defensive chemistry appear to be maintained through a combination of genetic and environmental factors, with common garden experiments revealing persistent differences between populations even when reared under identical conditions [3]. This genetic component to geographic variation suggests that local adaptation has occurred in response to different selective pressures across the species' range. However, environmental factors also play a significant role, with laboratory-reared moths generally producing higher concentrations of defensive compounds than their wild counterparts [3].

The magnitude of population-level differences is substantial, with some populations showing several-fold variations in compound production levels. These differences are not randomly distributed but show clear patterns related to environmental factors such as predation pressure, climate, and habitat characteristics [3]. The persistence of these differences across generations suggests that they represent stable adaptations to local ecological conditions rather than transient responses to immediate environmental challenges.

Correlation with Predation Pressure

The relationship between predation pressure and defensive chemistry represents one of the clearest examples of adaptive geographic variation in chemical defense systems. Populations of wood tiger moths experiencing high predation pressure consistently produce stronger chemical defenses than those in low-predation environments [3]. This correlation has been documented across multiple geographic regions, with high-predation populations in Scotland and Georgia showing significantly stronger defensive chemistry than low-predation populations in Estonia and Finland.

The correlation with predation pressure extends beyond simple quantitative differences in compound production to include qualitative changes in defensive chemistry profiles. High-predation populations tend to produce more balanced ratios of different methoxypyrazines, potentially optimizing the synergistic effects between compounds [3]. These populations also show reduced variance in defensive chemistry, suggesting that strong selection pressure has led to more consistent production of optimal defensive compounds.

The strength of the correlation between predation pressure and defensive chemistry provides strong evidence for the adaptive significance of these compounds in natural populations. The consistency of this relationship across different geographic regions and environmental contexts suggests that predation pressure is a primary driver of evolutionary change in chemical defense systems [3]. This correlation also supports the hypothesis that chemical defenses are costly, as populations experiencing relaxed predation pressure show reduced investment in defensive compound production.

Evolutionary Adaptations in Predator-Prey Dynamics

Genetic Basis of Defense Allocation

The genetic basis of two-sec-butyl-three-methoxypyrazine production involves complex biosynthetic pathways that have evolved to optimize defensive compound allocation under varying ecological conditions. De novo synthesis of the compound requires specific enzymatic capabilities that are genetically determined, with recent research confirming that wood tiger moths possess the genetic machinery necessary for methoxypyrazine biosynthesis independent of dietary sources [1] [2]. This genetic capacity for de novo synthesis represents a significant evolutionary adaptation that provides flexibility in defensive chemistry independent of host plant availability.

The genetic architecture underlying defensive compound allocation appears to involve multiple genes controlling different aspects of the biosynthetic pathway, from precursor availability to final compound modification and storage [1]. This polygenic control system allows for fine-tuned regulation of defensive chemistry in response to both genetic and environmental factors. The heritability of defensive compound production has been demonstrated through breeding experiments and common garden studies, confirming that genetic factors play a substantial role in determining individual defensive capabilities [3].

Comparative genomic approaches have begun to identify specific genes and pathways involved in methoxypyrazine biosynthesis, with particular attention to enzymes involved in amino acid metabolism and pyrazine ring formation [1]. The evolutionary history of these biosynthetic capabilities suggests that de novo synthesis evolved as an adaptation to unpredictable dietary sources of defensive compounds, providing a reliable means of maintaining chemical defenses across diverse ecological contexts.

Adaptive Significance of Pyrazine Profiles

The adaptive significance of specific pyrazine profiles in wood tiger moths reflects the complex evolutionary pressures exerted by diverse predator communities and varying ecological conditions. The evolution of multi-compound defensive systems involving two-sec-butyl-three-methoxypyrazine and related compounds represents an optimization strategy that balances defensive effectiveness against multiple predator types with the metabolic costs of compound synthesis [3] [4]. This multi-compound approach allows for target-specific defenses that can effectively deter different predator types while minimizing unnecessary metabolic investment.

The specific chemical structure of two-sec-butyl-three-methoxypyrazine appears to be optimized for maximum effectiveness against avian predators while maintaining synthetic efficiency. The compound's distinctive odor properties and physiological effects on bird predators suggest that its molecular structure has been refined through natural selection to maximize deterrent effectiveness [5]. Comparative studies with related compounds have revealed that minor structural modifications can significantly affect defensive effectiveness, indicating that the specific structure of two-sec-butyl-three-methoxypyrazine represents an evolutionary optimum.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 1523 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 1512 of 1523 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes